![molecular formula C18H16N4O2 B14002903 1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea CAS No. 6300-03-4](/img/structure/B14002903.png)
1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea is an organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a furan ring, a phenyl group with a diazenyl substituent, and a urea moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea typically involves the coupling of furfural with urea under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid and nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the diazenyl group may produce aniline derivatives .
Applications De Recherche Scientifique
1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound has shown potential as an antimicrobial agent against various pathogens.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea involves its interaction with specific molecular targets. The furan ring and diazenyl group play crucial roles in its biological activity. The compound may inhibit bacterial growth by interfering with essential enzymes and metabolic pathways .
Comparaison Avec Des Composés Similaires
1-(Furan-2-ylmethyl)-3-(3-trifluoromethyl-phenyl)-urea: This compound has a similar structure but with a trifluoromethyl group instead of a diazenyl group.
Furfuryl alcohol derivatives: These compounds share the furan ring but differ in their functional groups and applications.
Uniqueness: 1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea is unique due to its combination of a furan ring, diazenyl group, and urea moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Propriétés
Numéro CAS |
6300-03-4 |
|---|---|
Formule moléculaire |
C18H16N4O2 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
1-(furan-2-ylmethyl)-3-(4-phenyldiazenylphenyl)urea |
InChI |
InChI=1S/C18H16N4O2/c23-18(19-13-17-7-4-12-24-17)20-14-8-10-16(11-9-14)22-21-15-5-2-1-3-6-15/h1-12H,13H2,(H2,19,20,23) |
Clé InChI |
XBOKFHURBRUDMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)NCC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


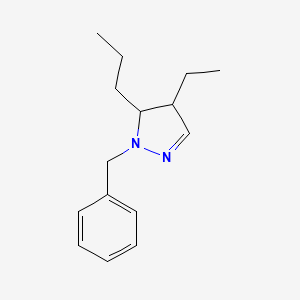
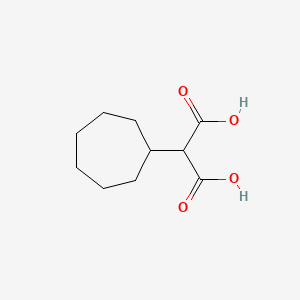
![Ethyl 2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14002828.png)

![4H-[1]Benzopyrano[2,3-d]pyrimidin-4-one, 2,3-dihydro-2-phenyl-](/img/structure/B14002840.png)
![3-chloro-4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B14002841.png)
![4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxybutanenitrile](/img/structure/B14002844.png)
![(5Z)-5-[2-(4-Chloro-2,5-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14002848.png)
![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14002860.png)
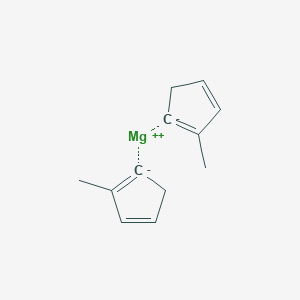
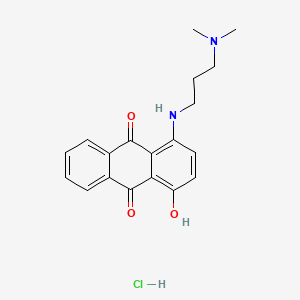
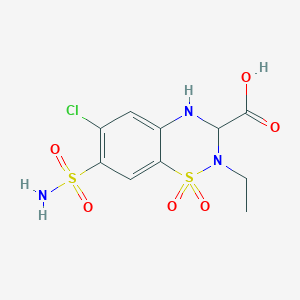

![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride](/img/structure/B14002914.png)
